molecular formula C17H17Cl2NO2S B4546332 N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide

Cat. No.: B4546332
M. Wt: 370.3 g/mol
InChI Key: MOYSUKPYZZVCSD-UHFFFAOYSA-N
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Description

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a methoxybenzamide group, and a methylsulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichlorobenzyl chloride with a suitable nucleophile to form the 2,6-dichlorophenyl intermediate.

    Introduction of the methylsulfanyl group: The intermediate is then reacted with a thiol compound to introduce the methylsulfanyl group.

    Coupling with the methoxybenzamide: The final step involves the coupling of the methylsulfanyl intermediate with 3-methoxybenzamide under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow synthesis techniques to ensure consistent production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified functional groups, such as alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl group is known to interact with enzymes and receptors, modulating their activity. The methylsulfanyl linkage and methoxybenzamide group contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Sulindac: Another NSAID with a similar sulfoxide group.

    Etodolac: An NSAID with a similar methoxybenzamide group.

Uniqueness

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO2S/c1-22-13-5-2-4-12(10-13)17(21)20-8-9-23-11-14-15(18)6-3-7-16(14)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYSUKPYZZVCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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